molecular formula C10H17BO2 B2689102 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene CAS No. 1427165-74-9

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene

Cat. No.: B2689102
CAS No.: 1427165-74-9
M. Wt: 180.05
InChI Key: YEJVYDQOQJSPSB-UHFFFAOYSA-N
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Description

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene is a boron-containing organic compound. It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms. This compound is of significant interest in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene can be synthesized through various methods. One common approach involves the reaction of 1,2-butadiene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene undergoes various types of chemical reactions, including:

    Hydroboration: This reaction involves the addition of boron-hydrogen bonds across carbon-carbon multiple bonds.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene involves the formation of boron-carbon bonds through hydroboration or borylation reactions. These reactions are typically catalyzed by transition metals, which facilitate the addition of boron-containing groups to organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .

Comparison with Similar Compounds

Uniqueness: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene is unique due to its stability and reactivity, making it a valuable reagent in organic synthesis. Its ability to undergo both hydroboration and borylation reactions provides versatility in the preparation of various organoboron compounds .

Properties

InChI

InChI=1S/C10H17BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6,8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJVYDQOQJSPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C=CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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